molecular formula C18H19NO4 B258983 Ethyl 3-(3-phenoxypropanoylamino)benzoate

Ethyl 3-(3-phenoxypropanoylamino)benzoate

Cat. No.: B258983
M. Wt: 313.3 g/mol
InChI Key: IWYYOHBUUYRWNT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-phenoxypropanoylamino)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-phenoxypropanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(3-Phenoxy-propionylamino)-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-phenoxypropanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert the ester group to an alcohol.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, depending on the desired product.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-phenoxypropanoylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(3-phenoxypropanoylamino)benzoate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, thereby influencing biochemical pathways. The specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxypropionic acid: This compound shares a similar structure but lacks the benzoic acid ethyl ester group.

    2-Phenoxyacetic acid: Another structurally related compound with different functional groups.

    4-Methoxyphenoxypropanoic acid: Similar in structure but with a methoxy group instead of a phenoxy group.

Uniqueness

Ethyl 3-(3-phenoxypropanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 3-(3-phenoxypropanoylamino)benzoate

InChI

InChI=1S/C18H19NO4/c1-2-22-18(21)14-7-6-8-15(13-14)19-17(20)11-12-23-16-9-4-3-5-10-16/h3-10,13H,2,11-12H2,1H3,(H,19,20)

InChI Key

IWYYOHBUUYRWNT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2

Origin of Product

United States

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